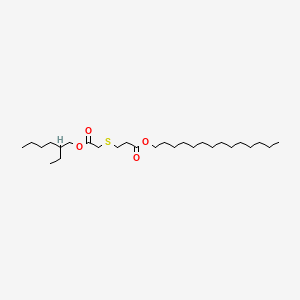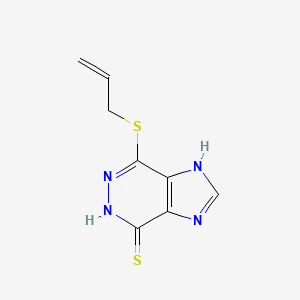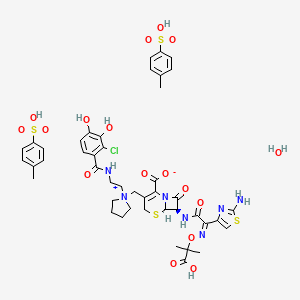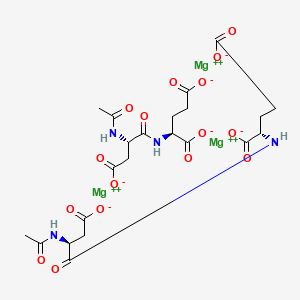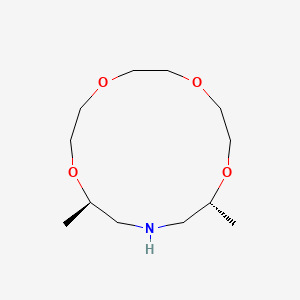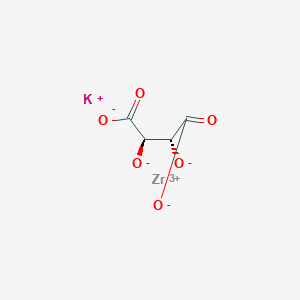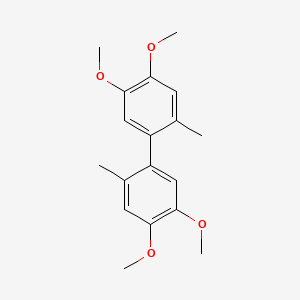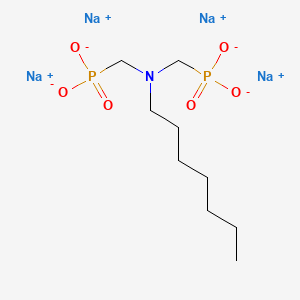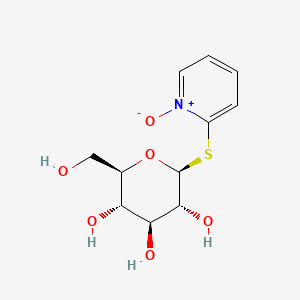
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide is a chemical compound with the molecular formula C11H15NO6S and a molecular weight of 289.309 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a beta-D-glucopyranosylthio group and an oxide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide typically involves the reaction of pyridine derivatives with beta-D-glucopyranosylthio compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may also involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The beta-D-glucopyranosylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide can be compared with other glucopyranosylthio-substituted pyridines and related compounds.
- Similar compounds include 2-(alpha-D-glucopyranosylthio)-pyridine and 2-(beta-D-galactopyranosylthio)-pyridine .
Uniqueness
- The unique combination of the beta-D-glucopyranosylthio group and the oxide group in this compound imparts distinct chemical and biological properties.
- Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
2308-93-2 |
|---|---|
Fórmula molecular |
C11H15NO6S |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1-oxidopyridin-1-ium-2-yl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C11H15NO6S/c13-5-6-8(14)9(15)10(16)11(18-6)19-7-3-1-2-4-12(7)17/h1-4,6,8-11,13-16H,5H2/t6-,8-,9+,10-,11+/m1/s1 |
Clave InChI |
MLXIOXREFJIEKP-ZHVGPZTNSA-N |
SMILES isomérico |
C1=CC=[N+](C(=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-] |
SMILES canónico |
C1=CC=[N+](C(=C1)SC2C(C(C(C(O2)CO)O)O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
